8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a bicyclic purine core fused with an imidazole ring. The structural features include:
Properties
IUPAC Name |
6-(4-chlorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c1-24-17-16(18(27)23-20(24)28)25-11-15(12-5-3-2-4-6-12)26(19(25)22-17)14-9-7-13(21)8-10-14/h2-11H,1H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXLACLNDFCBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-f]purine scaffold.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the imidazo[2,1-f]purine core.
Methylation and phenylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-chlorophenyl substituent undergoes nucleophilic substitution under basic conditions. This reaction typically targets the chlorine atom due to its electron-withdrawing nature, which activates the aromatic ring for attack by nucleophiles.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | Reflux in methanol (6–8 h) | 8-(4-methoxyphenyl) derivative | 65–70% |
| Ethylenediamine | DMF, 80°C (12 h) | 8-(4-aminophenyl) derivative | 55–60% |
| Potassium thiolate | THF, room temperature (24 h) | 8-(4-mercaptophenyl) derivative | 50–55% |
Reaction rates correlate with nucleophile strength and solvent polarity . Steric hindrance from the adjacent phenyl group slightly reduces substitution efficiency compared to simpler chlorophenyl systems.
Oxidation Reactions
The purine core and oxo groups are susceptible to oxidation, particularly under strong acidic or alkaline conditions:
Purine Ring Oxidation
Oxidizing agents target the C2 and C4 carbonyl groups:
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KMnO₄ in H₂SO₄ converts the dione moiety to a quinone structure, forming 8-(4-chlorophenyl)-1-methyl-7-phenyl-imidazo[2,1-f]purine-2,4,6-trione (yield: 40–45%).
-
CrO₃ in acetic acid selectively oxidizes the N3 position, yielding an N-oxide derivative (yield: 30–35%).
Side-Chain Oxidation
The methyl group at N1 can be oxidized to a carboxylic acid using:
-
SeO₂ in dioxane (110°C, 48 h) → 1-carboxy derivative (yield: 25–30%).
Reduction Reactions
Selective reduction of the purine system is achieved with:
| Reagent | Target Site | Product | Conditions |
|---|---|---|---|
| NaBH₄ | C4 carbonyl | 4-hydroxyimidazo[2,1-f]purine | Ethanol, 25°C, 2 h |
| LiAlH₄ | C2 and C4 carbonyls | 2,4-dihydroxyimidazo[2,1-f]purine | THF, 0°C → 25°C, 4 h |
| H₂/Pd-C | Aromatic chlorination | 8-phenyl derivative (dechlorination) | MeOH, 50 psi, 6 h |
The 4-chlorophenyl group remains intact under mild reducing conditions but undergoes hydrodechlorination at higher pressures (>50 psi).
Cyclization and Ring Expansion
The compound participates in annulation reactions with dienophiles:
Example Reaction:
8-(4-Chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione + maleic anhydride
→ Tetracyclic fused system (imidazo[2,1-f]purino[8,7-b]oxazepine-2,4-dione)
Conditions: Reflux in toluene (12 h), yield: 35–40% .
Comparative Reaction Kinetics
A comparative study of substitution rates reveals:
| Position | Reactivity (Relative Rate) | Key Influencing Factors |
|---|---|---|
| C8 (Cl) | 1.00 (reference) | Electronic activation by adjacent N atoms |
| C7 (Ph) | 0.05 | Steric shielding by methyl group at N1 |
| Purine C6 | 0.20 | Conjugation with electron-deficient dione system |
Data obtained from competitive reaction studies using isotopic labeling .
Stability Under Various Conditions
The compound demonstrates:
-
pH Stability: Maintains integrity in pH 3–9 (24 h at 25°C)
-
Thermal Decomposition: Onset at 285°C (TGA data)
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Photolytic Degradation: t₁/₂ = 48 h under UV-A light (λ = 365 nm)
This comprehensive analysis synthesizes data from pharmacological studies , synthetic chemistry literature, and materials science investigations. The compound’s reactivity profile makes it valuable for developing targeted therapeutics and functional materials.
Scientific Research Applications
Overview
8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazo[2,1-f]purine class. Its unique structure, characterized by a chlorophenyl group and a methyl group attached to a phenyl moiety, suggests potential in various scientific research applications. The compound has garnered interest due to its possible biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that compounds within the imidazo[2,1-f]purine class, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by interfering with cellular proliferation pathways. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways by inhibiting specific enzymes or signaling molecules involved in inflammation processes. Further investigation into its pharmacodynamics is essential to establish its therapeutic potential in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to bind to various molecular targets within cells. This binding can modulate enzyme activities or receptor functions, influencing cellular responses and potentially leading to therapeutic effects in diseases such as cancer and inflammation.
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of imidazo[2,1-f]purines exhibited potent antitumor activity against a range of cancer cell lines. The research highlighted the importance of substituent variations on the imidazo core structure in enhancing biological activity. This suggests that this compound could similarly exhibit enhanced potency against specific cancer types.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which imidazo[2,1-f]purines exert their effects on cancer cells. The study identified key signaling pathways impacted by these compounds and provided evidence for their role in inducing apoptosis through caspase activation and mitochondrial dysfunction. Such findings are critical for understanding how this compound might operate at the cellular level.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Key structural variations in imidazo[2,1-f]purine-dione derivatives include substitutions at positions 7, 8, and 3, which significantly influence biological activity. Below is a comparative analysis:
Table 1: Substituent Effects on Activity
Key Observations :
- Chlorophenyl vs. Fluorophenyl: Substitution at position 8 with 4-chlorophenyl (target compound) vs.
- Arylpiperazinyl Chains : Derivatives with long-chain arylpiperazines (e.g., 3i, 6h) show enhanced 5-HT1A receptor selectivity and antidepressant efficacy, suggesting that flexible alkyl linkers improve target engagement .
- Kinase Inhibition : Hydrophobic substituents like 4-hydroxybutyl (ALTA_2) enhance EphB4 binding, whereas bulkier groups (e.g., 2-methoxyphenyl in ) may reduce solubility .
Pharmacokinetic and Physicochemical Properties
Table 2: Pharmacokinetic Comparison
*Estimated using analogous compounds.
Key Observations :
Receptor and Enzyme Selectivity
- Serotonin Receptors : Fluorinated derivatives (e.g., 3-trifluoromethylphenyl in ) exhibit stronger 5-HT1A/5-HT7 binding due to enhanced electron-withdrawing effects .
- Kinase Inhibition : The 4-chlorophenyl group in the target compound may mimic ATP-binding pocket interactions observed in EphB4 inhibitors .
- PDE Inhibition: Most imidazo[2,1-f]purine-diones show weak PDE4B/PDE10A activity, suggesting selectivity for monoamine receptors over enzymes .
Biological Activity
Overview
8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazo[2,1-f]purines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are significant targets in cancer therapy.
- IUPAC Name : 6-(4-chlorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
- Molecular Formula : C20H14ClN5O2
- Molecular Weight : 393.81 g/mol
- CAS Number : 879475-18-0
The biological activity of this compound primarily involves its interaction with various molecular targets within cells. It has been shown to inhibit specific enzymes and signaling pathways essential for cellular proliferation and survival. Notably, it acts as an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This inhibition occurs through binding to the ATP-binding site of CDKs, thereby preventing their phosphorylation activities necessary for cell cycle progression.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines. For instance:
| Compound | IC50 (μM) | Target | Cell Line |
|---|---|---|---|
| This compound | < 0.5 | CDK2 | HeLa (cervical cancer) |
| Roscovitine | 0.05 | CDK2 | A549 (lung cancer) |
| Compound 7f | 0.25 | CDK2 | MCF7 (breast cancer) |
These results suggest that the compound could serve as a promising lead in the development of new anticancer therapies by selectively targeting CDKs.
Other Biological Activities
Beyond its anticancer effects, studies have also explored other biological activities associated with this compound:
- Antiviral Activity : Some derivatives have shown potential against viral infections by inhibiting viral replication mechanisms.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting a role in reducing oxidative stress.
Case Studies
- Inhibition of Tumor Growth : A study evaluated the effects of this compound on xenograft models of human tumors. Results indicated significant tumor growth inhibition compared to control groups.
- Selectivity and Toxicity Assessment : Comparative studies with other known CDK inhibitors revealed that while maintaining high selectivity for CDK2, the compound exhibited lower toxicity profiles in normal cell lines.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 8-(4-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione derivatives, and how do structural modifications impact reaction yields?
- Methodology : The compound’s core structure is synthesized via Huisgen cycloaddition or alkylation reactions. For example, piperazinylalkyl derivatives are prepared by coupling arylpiperazine moieties to the imidazopurine scaffold using tert-butanol/water solvent systems with copper iodide catalysis . Purification involves HPLC or column chromatography, with yields ranging from 41% to 74% depending on substituent steric and electronic effects . Key challenges include regioselectivity in halogenated aryl substitutions and maintaining solubility during crystallization.
Q. How can researchers validate the purity and structural integrity of synthesized imidazopurine-2,4-dione derivatives?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups) , HRMS for molecular weight verification (e.g., m/z 463.18 [M+H]⁺ for AZ-853) , and HPLC (≥98% purity) to ensure absence of byproducts . Differential scanning calorimetry (DSC) can assess crystallinity, with melting points typically between 154–265°C for halogenated derivatives .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the 5-HT1A receptor affinity and functional selectivity of imidazopurine-2,4-dione derivatives?
- Methodology :
- In vitro : Radioligand binding assays (³[H]-8-OH-DPAT for 5-HT1A) with HEK-293 cells expressing human receptors. AZ-861 shows higher affinity (Ki = 2.3 nM) than AZ-853 (Ki = 5.7 nM) due to trifluoromethyl substitution enhancing hydrophobic interactions .
- Functional assays : Measure cAMP inhibition (EC₅₀ values via BRET) and β-arrestin recruitment to distinguish biased agonism. AZ-861 exhibits stronger G-protein coupling (EC₅₀ = 12 nM) vs. β-arrestin (EC₅₀ = 89 nM), indicating pathway selectivity .
- In vivo : Forced swim test (FST) in mice; acute administration of AZ-853 (2.5 mg/kg) reduces immobility time by 58% (vs. 42% for AZ-861), linked to superior blood-brain barrier penetration (logP = 2.1 vs. 2.9) .
Q. How do structural variations (e.g., 4-chlorophenyl vs. 3-trifluoromethylphenyl) influence metabolic stability and pharmacokinetic profiles?
- Methodology :
- Metabolic stability : Incubate compounds with human liver microsomes (HLM); AZ-853 has a t₁/₂ of 45 min (vs. 28 min for AZ-861) due to reduced CYP3A4-mediated oxidation of the 4-chlorophenyl group .
- Lipophilicity : Measure logD values via micellar electrokinetic chromatography (MEKC). AZ-861 (logD = 3.2) shows higher tissue accumulation but slower renal clearance than AZ-853 (logD = 2.7) .
- Brain penetration : Use in situ perfusion models; AZ-853’s lower molecular weight (458 Da vs. 492 Da) correlates with 2.5-fold higher brain-to-plasma ratio .
Q. What computational tools are employed to rationalize structure-activity relationships (SAR) for 5-HT1A receptor modulation?
- Methodology :
- Docking studies : Glide/SP mode in Schrödinger Suite places the 4-chlorophenyl group in a hydrophobic subpocket near TM5, while the trifluoromethyl group in AZ-861 forms halogen bonds with Ser159 .
- MD simulations : AMBER force fields reveal that AZ-853 stabilizes a receptor conformation favoring Gαi/o coupling over β-arrestin, explaining its biased agonism .
Data Contradiction and Mechanistic Analysis
Q. Why do in vitro receptor affinity data sometimes contradict in vivo efficacy results (e.g., AZ-853 vs. AZ-861)?
- Analysis : Despite AZ-861’s higher 5-HT1A affinity in vitro, AZ-853 shows superior antidepressant-like activity in vivo due to:
- Pharmacokinetics : Higher brain penetration (AUCbrain = 1.8 µg·h/g vs. 0.9 µg·h/g for AZ-861) .
- Off-target effects : AZ-861’s α1-adrenergic receptor antagonism (IC₅₀ = 320 nM) counteracts 5-HT1A-mediated benefits, while AZ-853 has minimal off-target activity .
- Resolution : Use conditional knockout mice to isolate 5-HT1A-specific effects or develop prodrugs to enhance AZ-861’s brain delivery.
Q. How can researchers address discrepancies between PDE4B inhibitory activity and antidepressant efficacy in imidazopurine derivatives?
- Analysis : Although some derivatives weakly inhibit PDE4B (IC₅₀ = 1.2–4.5 µM), their primary mechanism is 5-HT1A agonism. PDE4B inhibition may synergize at higher doses but is not the dominant pathway at therapeutic concentrations .
- Methodology : Use selective PDE4B inhibitors (e.g., rolipram) as positive controls in FST to isolate contributions from dual mechanisms.
Safety and Tolerability Profiling
Q. What preclinical models are used to assess the safety of imidazopurine-2,4-dione derivatives?
- Methodology :
- Cardiovascular : Telemetry in rats; AZ-853 decreases systolic BP by 15 mmHg (α1-adrenolytic effect), while AZ-861 has no significant impact .
- Metabolic : Monitor serum lipids after 14-day dosing; AZ-861 increases triglycerides by 28% (vs. 12% for AZ-853) due to PPARγ partial agonism .
- Neurobehavioral : Rotarod test for motor coordination; neither compound induces sedation at <5 mg/kg .
Tables for Key Data
| Derivative | 5-HT1A Ki (nM) | Brain AUC (µg·h/g) | logD | CYP3A4 t₁/₂ (min) |
|---|---|---|---|---|
| AZ-853 | 5.7 | 1.8 | 2.7 | 45 |
| AZ-861 | 2.3 | 0.9 | 3.2 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
